9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one
Description
9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one is a synthetic homoisoflavonoid derivative characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the chromen-8-one core. The molecule features a methoxy group at position 9 and a phenyl substituent at position 7 (Figure 1). Homoisoflavonoids are known for their cytotoxic and anticancer properties, and this compound is part of a broader class of derivatives synthesized to optimize bioactivity through structural modifications .
Properties
CAS No. |
2631-86-9 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
9-methoxy-7-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O5/c1-19-17-14-12(7-13-16(17)22-9-21-13)20-8-11(15(14)18)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
VNNYFPLWNDDFTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC=C(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate compound then undergoes aldol condensation with aromatic aldehydes to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its cytotoxic properties against various cancer cell lines.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-Methoxy-7-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis in cancer cells by activating specific molecular targets and pathways, such as the caspase pathway .
Comparison with Similar Compounds
Key Observations:
- Cytotoxicity : Compound 4a , lacking a 9-methoxy group but featuring a benzylidene substituent, demonstrated potent cytotoxicity (IC₅₀: 8.2–12.7 μM) against breast cancer cell lines . This suggests that electron-withdrawing groups at position 7 (e.g., benzylidene) may enhance activity compared to phenyl or hydroxyphenyl substituents.
- Natural vs. Synthetic Analogs : Irilone, a natural isoflavone, exhibits moderate bioactivity due to its hydroxyl groups, which facilitate hydrogen bonding with cellular targets . Synthetic derivatives, however, prioritize stability and lipophilicity for therapeutic applications .
Pharmacological Implications
- Structure-Activity Relationships (SAR) :
Biological Activity
9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one is a complex organic compound belonging to the flavonoid class, specifically categorized as a chromenone. Its unique structure includes a benzopyran backbone fused with a dioxole ring, which significantly contributes to its biological activities. The presence of methoxy and phenyl groups enhances its chemical properties and potential interactions within biological systems.
Structure and Composition
- Molecular Formula : CHO
- IUPAC Name : 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one
- SMILES Notation : COC1=C(C=CC2=C1C(=O)C(=C(C2=O)OCO)C=C)C=C(C=C2)C=C2
Functional Groups
The compound contains several functional groups that are crucial for its biological activity:
- Methoxy group (-OCH)
- Dioxole ring
- Phenyl group (-CH)
Antioxidant Activity
Research has indicated that flavonoids similar to 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in biological systems.
Case Study: DPPH Radical Scavenging Assay
A study evaluated the DPPH radical scavenging activity of various flavonoids. The results showed that compounds with structural similarities to 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibited moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |
|---|---|---|
| 9-Methoxy Compound | 70% | 50 |
| Ascorbic Acid | 90% | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exhibits cytotoxic effects on several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
The mechanism by which 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one exerts its biological effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
These mechanisms suggest its potential as a therapeutic agent in cancer treatment.
Synthesis and Modification
The synthesis of 9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g] benzopyran-8-one typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the benzopyran backbone through cyclization reactions.
- Introduction of methoxy and phenyl groups via electrophilic substitution reactions.
These methods highlight the complexity involved in synthesizing such compounds and the need for optimization of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
